(R)-1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylicacid
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Overview
Description
®-1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound featuring a naphthalene ring attached to a pyrrolidine ring with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by the introduction of the naphthalene moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
®-1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
®-1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.
Medicine: It may have therapeutic potential, particularly in areas where its unique structure can interact with specific biological targets.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ®-1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid: Lacks the ®-stereochemistry, which can affect its biological activity.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Shares the naphthalene moiety but has a different core structure, leading to different properties and applications.
Uniqueness
®-1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and the combination of functional groups, which can result in distinct chemical and biological properties compared to similar compounds.
This detailed article provides a comprehensive overview of ®-1-(Naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H13NO3 |
---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
(3R)-1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C15H13NO3/c17-14-8-11(15(18)19)9-16(14)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11H,8-9H2,(H,18,19)/t11-/m1/s1 |
InChI Key |
XARHILSRKCHUAE-LLVKDONJSA-N |
Isomeric SMILES |
C1[C@H](CN(C1=O)C2=CC=CC3=CC=CC=C32)C(=O)O |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
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